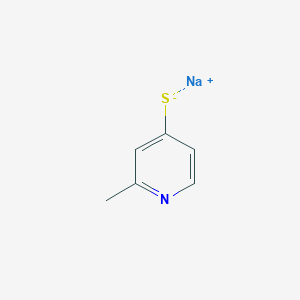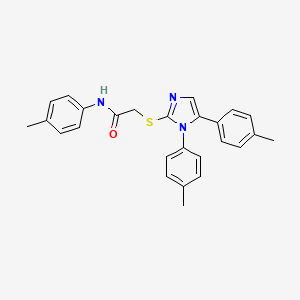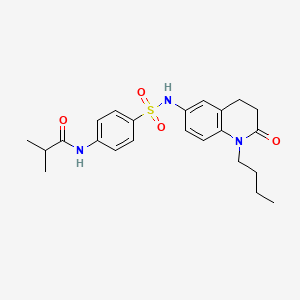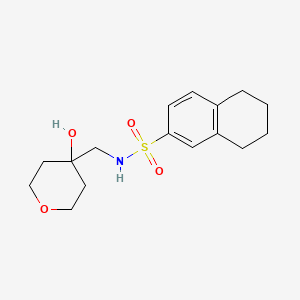
Sodium 2-methylpyridine-4-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylpyridine-4-thiolate, also known as Na-MPT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound has shown potential in various applications, including catalysis, electrochemistry, and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Sodium 2-methylpyridine-4-thiolate is not fully understood, but it is believed to act as a reducing agent due to the presence of a thiol group. The thiol group can donate electrons to reduce metal ions, which can then form stable complexes with Sodium 2-methylpyridine-4-thiolate. The resulting complexes can then be used in various applications, including catalysis and electrochemistry.
Biochemical and Physiological Effects:
Sodium 2-methylpyridine-4-thiolate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It is important to note that the compound should be handled with care and appropriate safety measures should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 2-methylpyridine-4-thiolate is its simplicity in synthesis and purification. It is also relatively inexpensive compared to other ligands used in coordination chemistry. However, Sodium 2-methylpyridine-4-thiolate has limited solubility in organic solvents, which can limit its use in certain applications. It is also important to note that Sodium 2-methylpyridine-4-thiolate can be air-sensitive and should be stored in a dry and inert atmosphere.
Orientations Futures
There are several future directions for Sodium 2-methylpyridine-4-thiolate research. One potential area of research is the synthesis of new metal complexes using Sodium 2-methylpyridine-4-thiolate as a ligand. These complexes can be used in various applications, including catalysis and electrochemistry. Another area of research is the use of Sodium 2-methylpyridine-4-thiolate as a reducing agent in organic synthesis. Finally, the use of Sodium 2-methylpyridine-4-thiolate as a stabilizer for nanoparticles is an emerging area of research that has shown promise in recent studies.
Conclusion:
In conclusion, Sodium 2-methylpyridine-4-thiolate is a unique and versatile chemical compound that has shown potential in various scientific research applications. Its simplicity in synthesis and purification, low toxicity, and low cost make it an attractive ligand for coordination chemistry. While its limitations should be considered, the future directions for Sodium 2-methylpyridine-4-thiolate research are promising, and it is likely to continue to be an important compound in scientific research.
Méthodes De Synthèse
Sodium 2-methylpyridine-4-thiolate can be synthesized through a simple and efficient method using 2-methylpyridine-4-thiol and sodium hydroxide. The reaction takes place in an aqueous solution at room temperature, and the resulting product is a yellowish solid. The purity of the Sodium 2-methylpyridine-4-thiolate can be improved through recrystallization using an appropriate solvent.
Applications De Recherche Scientifique
Sodium 2-methylpyridine-4-thiolate has been extensively used in scientific research for various applications. It has been used as a ligand in coordination chemistry to synthesize metal complexes with unique properties. These complexes have shown potential in catalysis, electrochemistry, and as sensors for detecting metal ions. Sodium 2-methylpyridine-4-thiolate has also been used as a reducing agent in organic synthesis, and as a stabilizer for nanoparticles.
Propriétés
IUPAC Name |
sodium;2-methylpyridine-4-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPXGRKPYNKCO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methylpyridine-4-thiolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2618373.png)

![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)


![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)




